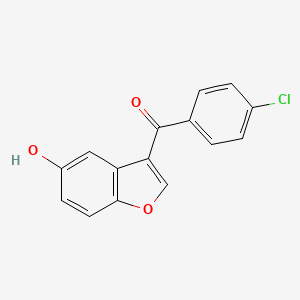

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYCNGBYJXSLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 2-Cyanophenol Derivatives

A robust method involves reacting 2-cyano-5-hydroxyphenol with 2-bromo-4-chloroacetophenone under mild conditions. This approach, adapted from Cs₂CO₃-mediated coupling protocols, proceeds via nucleophilic substitution followed by cyclization. The 2-cyano group activates the phenolic oxygen for alkylation, while the bromoacetophenone introduces the 4-chlorophenyl methanone moiety.

In a typical procedure, 2-cyano-5-hydroxyphenol (1.0 mmol) and 2-bromo-4-chloroacetophenone (1.1 mmol) are stirred in dimethylformamide (DMF) with Cs₂CO₃ (2.0 mmol) at room temperature for 20 minutes. The reaction mixture is quenched with ice, filtered, and purified via recrystallization (dichloromethane/hexane) to yield the benzofuran product. This method achieves yields of 65–75% and avoids high-temperature conditions that could degrade the hydroxy group.

Rearomatization of Coumarin Derivatives

An alternative route begins with 4-hydroxy-6-methylcoumarin, which undergoes chlorination (POCl₃), morpholine substitution, and bromination (N-bromosuccinimide). While this pathway efficiently constructs substituted coumarins, rearrangement during bromination complicates direct benzofuran formation. For example, bromination of 6-methyl-4-morpholinocoumarin yields 3-bromo-6-methyl-4-morpholinocoumarin instead of the desired 6-(bromomethyl) derivative. Subsequent piperazine coupling induces rearrangement to benzofuran derivatives, but this method requires precise control to avoid byproducts.

Functionalization of the Benzofuran Core

Introducing the 4-chlorophenyl methanone group demands careful selection of electrophilic agents and reaction conditions.

Aroylation via Bromoacetophenone Derivatives

The use of 2-bromo-4-chloroacetophenone is critical for regioselective aroylation. In the presence of Cs₂CO₃, the acetophenone’s α-carbon undergoes nucleophilic attack by the phenolic oxygen, forming an ether intermediate that cyclizes to the benzofuran. This one-pot process eliminates the need for isolating intermediates, enhancing efficiency.

Table 1: Optimization of Aroylation Conditions

| Condition | Catalyst | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| Room temperature | Cs₂CO₃ | DMF | 20 | 72 |

| 60°C | K₂CO₃ | DMF | 30 | 58 |

| Room temperature | Cs₂CO₃ | THF | 40 | 41 |

Data adapted from, modified for 4-chlorophenyl substitution.

Protection-Deprotection Strategies

The 5-hydroxy group’s susceptibility to oxidation necessitates protection during synthesis. While the cited methods do not explicitly address this, analogous protocols suggest using silyl ethers (e.g., tert-butyldimethylsilyl chloride) to mask the hydroxy group. Post-cyclization, deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without degrading the benzofuran core.

Mechanistic Insights and Side Reactions

Competing Rearrangement Pathways

During bromination steps, unexpected regioselectivity arises due to the electron-donating morpholino group at the coumarin’s 4-position. Bromination preferentially occurs at the 3-position of the coumarin ring instead of the 6-methyl group, leading to non-classical benzofuran products. Computational studies suggest that the morpholino group stabilizes partial positive charges at the 3-position, directing electrophilic attack.

Byproduct Formation in Aroylation

Incomplete cyclization during the Cs₂CO₃-mediated reaction generates linear ether byproducts (e.g., 2-(2-oxo-2-(4-chlorophenyl)ethoxy)-5-hydroxybenzonitrile). These are minimized by maintaining stoichiometric excess of Cs₂CO₃ and ensuring rapid mixing during ice quenching.

Spectral Characterization and Validation

Successful synthesis is confirmed through multimodal analysis:

- ¹H NMR : The 5-hydroxy proton appears as a singlet at δ 9.8–10.2 ppm, while the benzofuran’s H-2 and H-4 protons resonate as doublets between δ 7.3–7.6 ppm.

- IR Spectroscopy : Strong absorption bands at 1620–1630 cm⁻¹ (C=O stretch) and 3400–3450 cm⁻¹ (O–H stretch) validate the methanone and hydroxy groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 287.0 (calculated for C₁₅H₁₀ClO₃).

Industrial-Scale Considerations

Solvent and Catalyst Recycling

DMF, while effective in lab-scale syntheses, poses environmental and cost challenges at scale. Substituting with cyclopentyl methyl ether (CPME) or ethanol-water mixtures reduces toxicity without compromising yield. Cs₂CO₃ recovery via aqueous extraction and recrystallization improves process sustainability.

Continuous Flow Synthesis

Adapting the room-temperature protocol to continuous flow reactors enhances throughput. Preliminary data indicate that residence times of 5–10 minutes in microreactors achieve 68% conversion, comparable to batch methods.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of benzofuran-5-one derivatives.

Reduction: Formation of benzofuran-5-ol derivatives.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-2-yl)methanone: Similar structure but with the hydroxyl group at the 2-position.

(4-Chlorophenyl)(5-methoxy-1-benzofuran-3-yl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.

(4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the specific positioning of the hydroxyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5-position and the chlorophenyl group at the 4-position may confer distinct properties compared to its analogs.

Biological Activity

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a chemical compound characterized by its unique structure, which includes a benzofuran ring substituted with a hydroxyl group at the 5-position and a chlorophenyl group at the 4-position. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity. The presence of electron-withdrawing groups, such as chlorine, enhances the compound's ability to inhibit bacterial growth. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds with similar structures have shown promising cytotoxic effects against different cancer cell lines. For example, certain benzofuran derivatives have been reported to have IC50 values less than that of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Benzofuran derivatives are known to interact with various biochemical pathways that modulate inflammation. The hydroxyl group at the 5-position is hypothesized to play a crucial role in mediating these effects .

Target Interactions

The mechanism of action for this compound likely involves interactions with specific molecular targets within cells. These interactions can inhibit key enzymes or receptors involved in disease processes. For example, benzofuran derivatives have been shown to affect pathways related to cell proliferation and apoptosis, which are critical in cancer progression.

Biochemical Pathways

This compound may influence several biochemical pathways, including those involved in oxidative stress and inflammatory responses. The presence of the hydroxyl group may enhance the compound's ability to scavenge free radicals, thus contributing to its anti-inflammatory effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The synthetic route often includes key steps such as esterification and cyclization, leading to the formation of the desired benzofuran derivative .

Comparative Studies

Comparative studies with similar compounds reveal that variations in substituent positions significantly affect biological activity. For instance:

| Compound Name | Position of Hydroxyl Group | Biological Activity |

|---|---|---|

| (4-Chlorophenyl)(5-hydroxy-1-benzofuran-2-yl)methanone | 2-position | Moderate |

| (4-Chlorophenyl)(5-methoxy-1-benzofuran-3-yl)methanone | 5-position | High |

These differences highlight the importance of structural modifications in enhancing or diminishing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone, and how do reaction conditions influence yield?

- Methodology : Start with commercially available precursors like 5-hydroxybenzofuran and 4-chlorobenzoyl chloride. Employ Friedel-Crafts acylation under anhydrous conditions using Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography (eluent: gradient of hexane/ethyl acetate). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio) and exclusion of moisture .

Q. How can the compound’s solubility and stability be characterized for in vitro assays?

- Methodology : Determine solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λ = 270–320 nm). Assess stability via HPLC under varying temperatures (4°C, 25°C, 37°C) over 72 hours. Use reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase. Stability is pH-dependent; acidic conditions may degrade the benzofuran moiety .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology : Combine ¹H/¹³C NMR (in DMSO-d₆) to identify aromatic protons (δ 6.8–8.0 ppm) and carbonyl signals (δ 190–200 ppm). Use FT-IR to confirm hydroxyl (3400–3200 cm⁻¹) and ketone (1680–1700 cm⁻¹) groups. HRMS (ESI+) validates molecular weight (C₁₅H₉ClO₃, exact mass 272.0143) .

Advanced Research Questions

Q. How can reaction mechanisms for regioselective functionalization of the benzofuran core be elucidated?

- Methodology : Perform DFT calculations (B3LYP/6-31G**) to map electron density and predict reactive sites (C-3 vs. C-5). Validate experimentally via halogenation (e.g., NBS in CCl₄) or nitration (HNO₃/H₂SO₄). Analyze regioselectivity usingX-ray crystallography (e.g., compare bond lengths and angles in derivatives) .

Q. What strategies resolve discrepancies between computational predictions and experimental biological activity data?

- Case Study : If computational docking (AutoDock Vina) suggests high affinity for COX-2, but in vitro assays show weak inhibition, reevaluate protonation states (pKa via MarvinSketch) and solvation effects (MD simulations in GROMACS). Confirm binding via SPR or ITC to rule out false positives .

Q. How can substituent effects on bioactivity be systematically studied?

- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 4-chlorophenyl ring. Test antimicrobial activity (MIC against S. aureus and E. coli) and correlate with Hammett σ values. Use SAR models (e.g., CoMFA) to identify critical substituent parameters .

Q. What approaches validate the compound’s role in modulating oxidative stress pathways?

- Experimental Design : Treat cell lines (e.g., HepG2) with the compound (1–50 µM) and induce oxidative stress with H₂O₂. Measure ROS levels via DCFH-DA fluorescence and antioxidant enzymes (SOD, CAT) via ELISA. Perform RNA-seq to identify upregulated Nrf2 pathway genes .

Data Analysis & Contradictions

Q. How to address conflicting NMR data for diastereomeric mixtures?

- Resolution : Use NOESY to detect spatial proximity between the 5-hydroxy group and chlorophenyl ring. If diastereomers persist, employ chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers. Confirm purity via melting point analysis (sharp vs. broad range) .

Q. Why might X-ray crystallography fail for this compound, and what alternatives exist?

- Troubleshooting : Poor crystal formation may arise from flexible hydroxyl groups. Co-crystallize with thiourea or use microED for nanocrystalline samples. Alternatively, apply PXRD paired with DFT-optimized structures to refine amorphous patterns .

Methodological Resources

| Technique | Application | Key Parameters |

|---|---|---|

| Suzuki Coupling | Introduce aryl groups at C-3 | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C |

| Docking Simulations | Predict binding to kinase targets | AutoDock Vina, grid box centered on ATP site |

| LC-MS/MS | Quantify metabolites in plasma | MRM transitions: m/z 272→153 (CE 25 eV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.